![molecular formula C22H40N6O7 B612320 Tetrapeptide-30 CAS No. 1036207-61-0](/img/structure/B612320.png)
Tetrapeptide-30
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Overview
Description
Tetrapeptide-30 is a synthetic peptide composed of the amino acids proline, glutamic acid, and lysine . It acts on specific targets within the skin to reduce factors and interrupt pathways that lead to the appearance of discolorations and uneven skin tone . It also has skin-calming ability and can help revitalize a dull skin tone .
Synthesis Analysis
The synthesis of peptides like Tetrapeptide-30 involves a series of chemical reactions that link amino acids together in a specific sequence . The process typically involves the formation of peptide bonds between the carboxyl group of one amino acid and the amino group of another .Molecular Structure Analysis
Tetrapeptide-30 is a tetrapeptide, meaning it consists of four amino acids linked together. The specific sequence of these amino acids (proline, lysine, glutamic acid, lysine) gives Tetrapeptide-30 its unique properties .Chemical Reactions Analysis
Tetrapeptide-30 interacts with certain pathways in the skin to reduce discolorations and uneven skin tone . It does this by reducing the amount of tyrosinase, an enzyme involved in melanin production, and inhibiting the activation of melanocytes, the cells that produce melanin .Physical And Chemical Properties Analysis
Tetrapeptide-30 has a molecular formula of C22H40N6O7 and a molecular weight of 500.59 . It is supplied in a blend with glycerin and water, and the blend’s usage level for efficacy is between 0.5–5% .Scientific Research Applications
Bacterial Protein Synthesis Inhibition : Tetrapeptides, specifically GE81112 factors A, B, and B1, have been identified as inhibitors of bacterial protein synthesis. These peptides, derived from Streptomyces sp., selectively bind to the 30S ribosomal subunit, inhibiting the formation of fMet-puromycin. They demonstrate potential as scaffolds for designing new antibiotics, especially for targeting the initiation phase of bacterial protein synthesis (Brandi et al., 2006).
Inhibition of Human Bone Marrow Progenitors : The synthetic tetrapeptide AcSDKP has been found to significantly inhibit the growth of granulocyte-macrophage colony-forming unit (CFU-GM) and erythroid burst-forming unit (BFU-E) in human progenitor cells. This suggests its potential therapeutic application in regulating bone marrow proliferation (Guigon et al., 1990).
Conformational Dynamics of Cyclic Tetrapeptides : Research on the energy landscapes of cyclic tetrapeptides using discrete path sampling revealed insights into their conformational dynamics. This study enhances understanding of the stability and structural behavior of cyclic tetrapeptides, which are crucial for their biological activity (Oakley & Johnston, 2012).
Obesity Treatment : Tetrapeptide derivatives, specifically derived from melanocyte-stimulating hormone, have been explored for their potential in treating obesity. Backbone cyclic peptidomimetic derivatives demonstrate enhanced metabolic stability and intestinal permeability, showing promise as orally administered drugs for obesity treatment (Hess et al., 2008).
Mitochondrial Disorders : Tetrapeptides like SS-31 (elamipretide) have been studied for their therapeutic potential in mitochondrial disorders. This research provides a framework for designing more potent therapeutic compounds targeting mitochondria (Mitchell et al., 2022).
Mechanism of Action
Tetrapeptide-30 works by inhibiting the production of proopiomelanocortin (POMC) peptide, a precursor for melanocyte-stimulating hormone (α-MSH), thereby reducing the hormone responsible for melanin production after inflammation or UV exposure . This regulates the interaction between keratinocytes and melanocytes, leading to a reduction in skin discoloration .
Safety and Hazards
Future Directions
Peptides like Tetrapeptide-30 are gaining interest in the field of therapeutics due to their selectivity, decreasing the risk of side effects, and their rapid metabolism by proteases allowing short time activity in the body . Future research will likely focus on enhancing the stability of peptides and their constructs, and developing selective ligands for different isoforms .
properties
IUPAC Name |
6-amino-2-[[2-[[6-amino-2-(pyrrolidine-2-carbonylamino)hexanoyl]amino]-4-carboxybutanoyl]amino]hexanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H40N6O7/c23-11-3-1-6-15(26-19(31)14-8-5-13-25-14)20(32)27-16(9-10-18(29)30)21(33)28-17(22(34)35)7-2-4-12-24/h14-17,25H,1-13,23-24H2,(H,26,31)(H,27,32)(H,28,33)(H,29,30)(H,34,35) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYHZXMVNRVAAJA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H40N6O7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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